Technical Profile: (2-Cyano-4-fluorophenyl)methanesulfonyl Chloride
Technical Profile: (2-Cyano-4-fluorophenyl)methanesulfonyl Chloride
A Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery
Executive Summary
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride (CAS: 1258652-29-7) is a specialized organosulfur reagent used primarily as a building block in the synthesis of sulfonamide-based bioactive molecules. Distinguished by its 2-cyano-4-fluorobenzyl moiety, this compound offers a unique combination of electronic and steric properties ideal for Fragment-Based Drug Discovery (FBDD). The presence of the nitrile group (at the ortho position) and the fluorine atom (at the para position) modulates the lipophilicity and metabolic stability of the resulting sulfonamides, making it a critical intermediate for developing inhibitors of G-protein-coupled receptors (GPCRs) and enzyme targets.
Part 1: Chemical Identity & Physiochemical Core[1]
This section establishes the fundamental identity of the compound. Accuracy in these parameters is critical for stoichiometric calculations and database registration.
Table 1: Physiochemical Specifications
| Parameter | Specification |
| Chemical Name | (2-Cyano-4-fluorophenyl)methanesulfonyl chloride |
| Systematic Name | 2-(Chlorosulfonylmethyl)-5-fluorobenzonitrile |
| CAS Number | 1258652-29-7 |
| Molecular Weight | 233.64 g/mol |
| Molecular Formula | C₈H₅ClFNO₂S |
| Physical State | Crystalline Solid (Low melting point) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
| SMILES | N#CC1=C(CS(=O)(=O)Cl)C=CC(F)=C1 |
Structural Insight:
The compound features a benzylsulfonyl chloride core.[1] Unlike direct arylsulfonyl chlorides (where sulfur is attached directly to the ring), the methylene bridge (
Part 2: Synthesis & Production Logic
The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride typically proceeds from the corresponding benzyl halide. The Oxidative Chlorination of Isothiouronium Salts is the preferred laboratory-scale method due to its operational simplicity and high yield relative to the PCl₅ method, which can be harsh on the nitrile group.
Core Synthesis Workflow
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Precursor: 2-Cyano-4-fluorobenzyl bromide.
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Intermediate: S-(2-Cyano-4-fluorobenzyl)isothiouronium bromide.
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Product: (2-Cyano-4-fluorophenyl)methanesulfonyl chloride.[2]
Figure 1: Synthesis Pathway Diagram
Caption: Step-wise synthesis via the thiourea intermediate, avoiding harsh phosphoryl chloride conditions.
Detailed Experimental Protocol (Standardized)
Step 1: Formation of Isothiouronium Salt
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Dissolve 2-cyano-4-fluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL/mmol).
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Heat to reflux for 2–4 hours. The reaction is driven by the high nucleophilicity of sulfur.
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Cool the mixture to 0°C. The isothiouronium salt typically precipitates.
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Filter and wash with cold ethanol/ether. Dry under vacuum.
Step 2: Oxidative Chlorination
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Suspend the isothiouronium salt in water (or 5% HCl) at 0–5°C.
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Critical Step: Bubble Chlorine gas (
) or add N-Chlorosuccinimide (NCS) (3.0 eq) slowly to the suspension. Maintain temperature <10°C to prevent hydrolysis of the forming sulfonyl chloride. -
Mechanism: The chlorine oxidizes the sulfur from oxidation state -2 to +6, cleaving the C-N bonds of urea and forming the sulfonyl chloride.
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Extract immediately with Dichloromethane (DCM). Wash with cold brine.
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Dry over anhydrous
and concentrate in vacuo to yield the product.
Part 3: Applications in Drug Discovery
This compound is a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . It is primarily used to synthesize sulfonamides , a pharmacophore found in diuretics, antibiotics, and protease inhibitors.
Pharmacophore Utility
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Fluorine Effect (
): The fluorine at the para position blocks metabolic degradation (specifically P450 oxidation) at the most reactive site of the ring, extending the half-life ( ) of the drug candidate. It also increases lipophilicity ( ), enhancing membrane permeability. -
Nitrile Group (
): The ortho-cyano group acts as a weak hydrogen bond acceptor and introduces a dipole moment that can orient the molecule within a binding pocket. It is bioisosteric with carbonyls and halogens but offers a distinct electrostatic profile. -
Methylene Linker (
): Provides rotational freedom, allowing the aromatic ring to optimize stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
Reaction: Sulfonamide Coupling
The primary utility is the reaction with amines to form sulfonamides.
Figure 2: Reaction Decision Tree
Caption: Decision logic for selecting coupling conditions based on amine nucleophilicity.
Part 4: Safety & Handling Protocols
As a sulfonyl chloride, this compound is corrosive and moisture-sensitive .[3][4] Strict adherence to safety protocols is required.
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Hazards:
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Hydrolysis: Reacts with water to release Hydrochloric Acid (HCl) and the corresponding sulfonic acid.
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Corrosivity: Causes severe skin burns and eye damage (Category 1B).[5]
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Lachrymator: Vapors are irritating to the eyes and respiratory tract.
-
-
Storage:
-
Store at 2–8°C (Refrigerator).
-
Keep under an inert atmosphere (Argon or Nitrogen).
-
Container must be tightly sealed to prevent hydrolysis.
-
-
Emergency Response:
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Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.
-
Spill: Neutralize with sodium bicarbonate before disposal.
-
References
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Georganics. (n.d.). (2-Cyano-4-fluorophenyl)methanesulfonyl chloride - Product Specifications. Retrieved from [Link]
-
LookChem. (n.d.). Methanesulfonyl chloride derivatives and general properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted benzenesulfonyl chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for the preparation of sulfonyl chlorides from isothiouronium salts. Retrieved from [Link]
